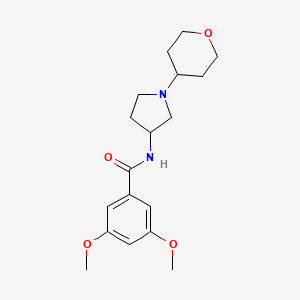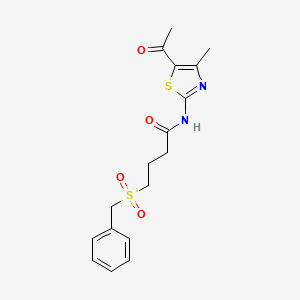
3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common component in various pharmaceuticals due to its bioactivity . It also contains a tetrahydropyran ring, a common motif in many natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide moiety could participate in hydrogen bonding and other intermolecular interactions, while the tetrahydropyran ring could contribute to the molecule’s three-dimensional structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, benzamides can participate in nucleophilic substitution reactions, and tetrahydropyrans can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .作用機序
The mechanism of action of 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, such as the serotonin receptor 5-HT2A. This receptor is involved in various physiological processes such as mood regulation and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some effects on the central nervous system, such as altering perception and mood. It has also been shown to have some potential anticancer activity.
実験室実験の利点と制限
One advantage of using 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide in lab experiments is its potential as a tool for studying certain receptors in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to study its effects on other receptors in the brain, in addition to the serotonin receptor 5-HT2A. Finally, further research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
合成法
The synthesis of 3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide involves the reaction of 3,5-dimethoxybenzoyl chloride with 1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
科学的研究の応用
3,5-dimethoxy-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)benzamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In the field of neuroscience, it has been studied for its potential as a tool for studying the role of certain receptors in the brain.
特性
IUPAC Name |
3,5-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-16-9-13(10-17(11-16)23-2)18(21)19-14-3-6-20(12-14)15-4-7-24-8-5-15/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTCFCYSZVAXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785152.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2785153.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2785155.png)
![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)


![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2785172.png)